4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-5-4-12(15(19)9-13)10-23-14-3-1-2-11(8-14)16-6-7-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUISSOPUJQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxyphenyl-2-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound has a higher molecular weight (346.22 vs. 326.79 or 142.12), which may influence pharmacokinetic properties such as absorption and distribution.
Biological Activity
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine, with the CAS number 478046-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13Cl2N3O
- Molecular Weight : 346.21 g/mol
- Structure : The compound features a pyrimidine ring substituted with a dichlorobenzyl ether and a phenyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and anti-inflammatory effects. The following sections detail these activities.
Antibacterial Activity
Several studies have explored the antibacterial properties of similar pyrimidine derivatives. While specific data on this compound's antibacterial activity is limited, related compounds have shown promising results against various bacterial strains:
- Mechanism : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt membrane integrity.
- Case Study : A study on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for similar efficacy in derivatives like this compound .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been documented extensively:
- Mechanism : These compounds may inhibit key inflammatory pathways or enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
- Case Study : In a study assessing anti-inflammatory activity, certain pyrimidine derivatives exhibited significant effects comparable to established anti-inflammatory drugs . This suggests that this compound could also possess similar properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:
- Absorption and Distribution : Preliminary studies indicate that pyrimidine derivatives can exhibit favorable absorption characteristics due to their lipophilicity .
- Safety Profile : The safety profile remains under investigation; however, initial assessments indicate that compounds with similar structures have manageable toxicity levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a vital role in understanding how variations in chemical structure impact biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine atoms | Increased lipophilicity and potency |
| Phenyl group | Enhances interaction with biological targets |
| Pyrimidine core | Essential for maintaining biological activity |
Q & A
Q. What are the recommended synthetic routes for 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Starting materials like 2,4-dichlorobenzyl chloride and pyrimidine derivatives are reacted under controlled conditions (e.g., anhydrous solvents, catalysts like palladium). Reaction optimization includes adjusting temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios. Techniques such as column chromatography or recrystallization are critical for purification. Design of Experiments (DOE) methods, including factorial designs, can systematically explore parameter interactions to maximize yield .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with distinct signals for dichlorobenzyl (δ 4.8–5.2 ppm, singlet) and pyrimidinamine groups. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 387.05). Infrared (IR) spectroscopy confirms functional groups like C-O-C (≈1250 cm⁻¹) and NH₂ (≈3350 cm⁻¹). Cross-referencing with databases (e.g., PubChem) ensures accuracy .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Begin with cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ calculations) and controls (positive/vehicle) are essential for validity .
Advanced Research Questions
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) simulates ligand-protein interactions, prioritizing targets like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models correlate substituents (e.g., Cl position, pyrimidine ring) with bioactivity. Machine learning pipelines (e.g., Random Forest) trained on bioassay datasets enhance prediction accuracy .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address via:
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation.
- Solubility Enhancement : Co-solvents (DMSO/PEG) or nanoformulations.
- In Silico PK/PD Modeling : Tools like GastroPlus simulate absorption/distribution.
- Comparative SAR : Modify substituents (e.g., replacing Cl with CF₃) to balance potency and ADME properties .
Q. How do substitution patterns (e.g., dichlorobenzyl vs. methoxy groups) influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with controlled substitutions (e.g., 2,4-dichloro → 3,4-dichloro) and testing against biological targets. Chlorine atoms enhance lipophilicity (logP ↑) and receptor binding via halogen bonds. Methoxy groups improve solubility but may reduce membrane permeability. Use comparative IC₅₀ values and molecular dynamics simulations to map critical interactions (e.g., π-π stacking in kinase inhibitors) .
Q. What advanced purification techniques address challenges in isolating this compound from reaction mixtures?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities. Preparative Thin-Layer Chromatography (pTLC) is cost-effective for small batches. For enantiomeric purity, chiral stationary phases (e.g., amylose derivatives) or recrystallization with chiral co-solvents (e.g., L-tartaric acid) are employed. Purity validation via LC-MS (>95% area under the curve) is mandatory .
Data Analysis & Experimental Design
Q. How can researchers optimize reaction conditions using statistical methods?
- Methodological Answer : Apply DOE principles (e.g., Central Composite Design) to evaluate variables: temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 90°C, 5 mol% Pd(OAc)₂). ANOVA tests determine significance (p < 0.05). Machine learning algorithms (e.g., Bayesian optimization) automate parameter space exploration, reducing experimental iterations .
Q. What analytical workflows validate compound stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis detect degradation products (e.g., hydrolyzed pyrimidine rings). Mass spectrometry identifies degradation pathways (e.g., oxidation at sulfur atoms). Karl Fischer titration monitors moisture uptake. Stability-indicating methods (ICH guidelines) ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
